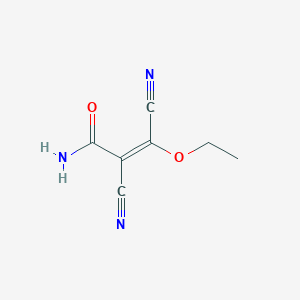
(E)-2,3-Dicyano-3-ethoxyacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-Dicyano-3-ethoxyacrylamide is an organic compound with a unique structure characterized by the presence of cyano groups, an ethoxy group, and an acrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dicyano-3-ethoxyacrylamide typically involves the reaction of ethyl cyanoacetate with acrylonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key considerations include:
Catalysts: Use of phase-transfer catalysts to improve reaction efficiency
Purification: Crystallization or chromatography to isolate the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,3-Dicyano-3-ethoxyacrylamide can undergo various chemical reactions, including:
Oxidation: The cyano groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst
Substitution: Nucleophiles like ammonia or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of dicarboxylic acids
Reduction: Formation of diamines
Substitution: Formation of substituted acrylamides
Wissenschaftliche Forschungsanwendungen
(E)-2,3-Dicyano-3-ethoxyacrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Wirkmechanismus
The mechanism of action of (E)-2,3-Dicyano-3-ethoxyacrylamide involves its interaction with specific molecular targets. The cyano groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access
Signal Transduction: Modulating signaling pathways by interacting with key proteins
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dicyanoacrylamide: Lacks the ethoxy group, making it less soluble in organic solvents.
3-Ethoxyacrylamide: Lacks the cyano groups, reducing its potential for hydrogen bonding and enzyme inhibition.
2-Cyano-3-ethoxyacrylamide: Contains only one cyano group, affecting its reactivity and applications.
Uniqueness
(E)-2,3-Dicyano-3-ethoxyacrylamide is unique due to the combination of cyano and ethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H7N3O2 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
(E)-2,3-dicyano-3-ethoxyprop-2-enamide |
InChI |
InChI=1S/C7H7N3O2/c1-2-12-6(4-9)5(3-8)7(10)11/h2H2,1H3,(H2,10,11)/b6-5+ |
InChI-Schlüssel |
UKERREZFPNIBLR-AATRIKPKSA-N |
Isomerische SMILES |
CCO/C(=C(\C#N)/C(=O)N)/C#N |
Kanonische SMILES |
CCOC(=C(C#N)C(=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)

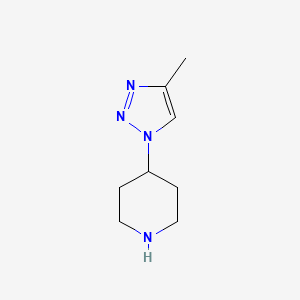
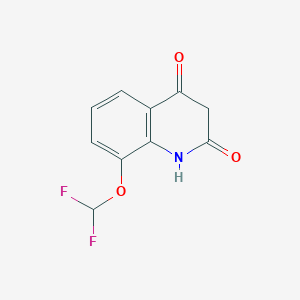
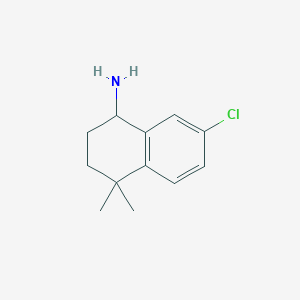
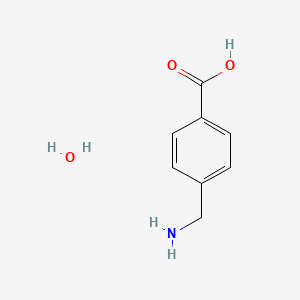

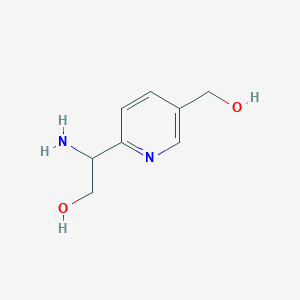
![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)
![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)

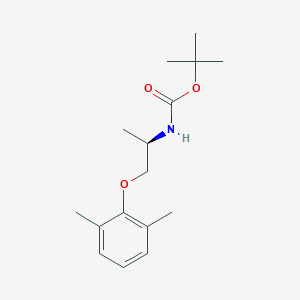
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)
